JNJ-55511118 - 2036081-86-2

JNJ-55511118

Catalog Number: EVT-270695
CAS Number: 2036081-86-2
Molecular Formula: C14H8ClF3N2O2
Molecular Weight: 328.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-55511118, chemically known as JNJ-55511118, is a novel, selective, and high-affinity antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the auxiliary subunit transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). [, , , , ] This compound has garnered significant interest in scientific research due to its unique mechanism of action and potential therapeutic applications in neurological disorders. [, , , , ]

Molecular Structure Analysis

The molecular structure of JNJ-55511118 comprises a benzimidazol-2-ol core substituted at the 6-position with a 2-chloro-6-(trifluoromethoxy)phenyl moiety. [] The structure has been analyzed using ligand docking and molecular dynamics simulations to understand its binding interactions with the AMPA receptor-TARP γ-8 complex. [] These studies revealed a critical hydrogen bond interaction between the oxindole isostere of JNJ-55511118 and Asn-172 of TARP γ-8, contributing to its selective binding affinity. []

Mechanism of Action

JNJ-55511118 acts as a negative allosteric modulator of AMPA receptors containing the TARP γ-8 subunit. [, , , ] It binds to a distinct site on the receptor complex, disrupting the interaction between TARP γ-8 and the pore-forming subunit of the AMPA receptor. [, ] This disruption reduces the single-channel conductance of the receptor, leading to the inhibition of AMPA receptor-mediated currents. [, ]

JNJ-55511118 also modifies the effects of intracellular polyamines and the partial agonist kainate on AMPAR pharmacology. [] Notably, it diminishes the influence of γ8 on various biophysical measures, except for its impact on the recovery from desensitization. [] Studies indicate that JNJ-55511118 can act intracellularly, suggesting access to its binding site from within the membrane. []

Applications
  • Investigating the role of TARP γ-8: JNJ-55511118 has been instrumental in elucidating the role of TARP γ-8 in AMPA receptor function and its implications in various neurological processes. [, , ]
  • Preclinical studies on addiction: Research indicates that JNJ-55511118 effectively reduces alcohol self-administration in male mice, suggesting its potential as a novel target for treating alcohol use disorder and other addictions. [, ] This effect is attributed to its ability to modulate the positive reinforcing properties of alcohol in specific brain regions. []
  • Potential anticonvulsant: JNJ-55511118 exhibits strong anticonvulsant effects in preclinical models. [] This activity is attributed to its ability to inhibit neurotransmission within the hippocampus, a brain region associated with epilepsy. []
Future Directions
  • Drug development for neurological disorders: The unique mechanism of action and promising preclinical data make JNJ-55511118 a valuable lead compound for developing novel therapeutics for neurological disorders like epilepsy and addiction. [, ]
  • Development of PET imaging agents: Derivatives of JNJ-55511118, such as [11C]15, are being explored for their potential as positron emission tomography (PET) ligands for non-invasive imaging and quantification of TARP γ-8 in the brain. []

JNJ-55511118 is a selective, high-affinity negative allosteric modulator of AMPA receptors (AMPARs) that contain the auxiliary subunit transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, , , , , , , , ]. It acts by reducing single-channel conductance of these receptors [, ]. This compound has shown preclinical efficacy in reducing alcohol self-administration and exhibits anticonvulsant effects [, ].

LY-3130481

Compound Description: LY-3130481 is a selective negative allosteric modulator of TARP γ-8-containing AMPARs []. Similar to JNJ-55511118, LY-3130481 is believed to bind to the receptor complex and modulate its activity [].

Relevance: LY-3130481 shares structural similarities with JNJ-55511118, particularly an oxindole isostere, which is thought to be crucial for interacting with Asn-172 on the TARP γ-8 subunit []. Despite these structural similarities and shared mechanism of action (negative allosteric modulation of TARP γ-8-containing AMPARs), the specific binding sites and pharmacological profiles of LY-3130481 and JNJ-55511118 may differ [].

JNJ-61432059

Compound Description: JNJ-61432059 is another negative allosteric modulator that selectively targets AMPARs associated with the TARP γ-8 subunit []. Like JNJ-55511118, it exhibits selectivity for TARP γ-8-containing AMPARs and is predicted to engage with the receptor complex through specific interactions [].

[¹¹C]TARP-1903

Compound Description: [¹¹C]TARP-1903 is a positron emission tomography (PET) radioligand developed for imaging TARP γ-8 in the brain []. It was intended for in vivo visualization and quantification of TARP γ-8 distribution, providing insights into its role in various neurological processes [].

Relevance: While [¹¹C]TARP-1903 and JNJ-55511118 both target TARP γ-8, their purposes differ significantly. JNJ-55511118 serves as a pharmacological tool to modulate TARP γ-8-containing AMPAR activity, whereas [¹¹C]TARP-1903 was developed as a non-invasive imaging agent to study TARP γ-8 distribution in the brain []. The development of [¹¹C]TARP-1903 highlights the interest in TARP γ-8 as a potential drug target and the need for tools to study its role in vivo [].

[¹¹C]TARP-1811 series

Compound Description: The [¹¹C]TARP-1811 series represents a group of PET radioligands explored for imaging TARP γ-8 in the brain []. These compounds aimed to improve upon earlier radioligands by enhancing brain uptake and specificity for TARP γ-8 [].

Relevance: Similar to [¹¹C]TARP-1903, the [¹¹C]TARP-1811 series represents an attempt to develop suitable PET tracers for studying TARP γ-8 in vivo []. The challenges faced by these radioligands, such as limited brain uptake and high nonspecific binding, highlight the complexities associated with targeting TARP γ-8 []. Their development underscores the significance of TARP γ-8 as a potential drug target and the need for tools to study its function in living organisms [].

[¹¹C]8

Compound Description: [¹¹C]8 is a novel ¹¹C-labeled PET radioligand developed for imaging TARP γ-8 []. It represents one of the attempts to overcome limitations of previous TARP γ-8 radioligands and achieve improved brain uptake and specificity [].

Relevance: [¹¹C]8, along with its counterpart [¹¹C]15 (TARP-2105), signifies the continuous effort to develop suitable PET tracers for studying TARP γ-8 in vivo. These compounds highlight the ongoing search for reliable tools to quantify and visualize TARP γ-8 in the brain, furthering our understanding of its role in health and disease [].

[¹¹C]15 (TARP-2105)

Compound Description: [¹¹C]15, also known as [¹¹C]TARP-2105, is another novel ¹¹C-labeled PET radioligand designed for imaging TARP γ-8 []. This compound demonstrated promising characteristics, exhibiting reasonable brain uptake and specific binding to TARP γ-8 in preclinical studies [].

Relevance: [¹¹C]15 represents a significant advancement in the development of TARP γ-8 imaging agents. Its improved characteristics compared to earlier compounds highlight the progress made in designing and synthesizing radioligands with desirable properties for in vivo imaging. [¹¹C]15's ability to be blocked by JNJ-55511118 further validates its specificity for TARP γ-8 and supports its potential as a tool for studying this protein in living organisms [].

Properties

CAS Number

2036081-86-2

Product Name

6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C14H8ClF3N2O2

Molecular Weight

328.68

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)

InChI Key

COBXSLRIXGQVGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

JNJ-55511118; JNJ 55511118; JNJ55511118

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.